rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans
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Overview
Description
rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans: is a synthetic compound with a molecular weight of 294.37 g/mol It is characterized by the presence of a piperidine ring substituted with a fluorophenyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.
Reduction: Reduction reactions may target the carbamate moiety or the fluorophenyl group.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
Chemistry: In chemistry, rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies .
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
- tert-butyl N-[(3R,4R)-4-(4-chlorophenyl)piperidin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-4-(4-bromophenyl)piperidin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-4-(4-methylphenyl)piperidin-3-yl]carbamate
Uniqueness: rac-tert-butyl N-[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]carbamate, trans is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2307754-93-2 |
---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.4 |
Purity |
95 |
Origin of Product |
United States |
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